Alloc-DOX Demonstrates ~12-Fold Reduction in DNA Binding Affinity vs. Parent Doxorubicin
The caging of doxorubicin with an allylcarbamate group in Alloc-DOX results in a substantial decrease in DNA binding affinity. This is a critical metric for prodrug performance, as it directly quantifies the reduction in the compound's primary mechanism of action prior to activation. The binding constant (K) for Alloc-DOX to calf thymus DNA is 7.96 × 10⁴ M⁻¹, compared to 9.36 × 10⁵ M⁻¹ for doxorubicin, representing an 11.8-fold lower affinity .
| Evidence Dimension | DNA Binding Affinity (K) |
|---|---|
| Target Compound Data | K_alloc-DOX = 7.96 × 10⁴ M⁻¹ |
| Comparator Or Baseline | Doxorubicin, K_DOX = 9.36 × 10⁵ M⁻¹ |
| Quantified Difference | 11.8-fold lower affinity |
| Conditions | Fluorescence titration method using calf thymus DNA (ctDNA) |
Why This Matters
This data provides a quantitative measure of prodrug inactivation, confirming Alloc-DOX's suitability for applications where a stark reduction in background activity is required before controlled, site-specific activation.
